Ethopabate

Catalog No.
S527531
CAS No.
59-06-3
M.F
C12H15NO4
M. Wt
237.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethopabate

CAS Number

59-06-3

Product Name

Ethopabate

IUPAC Name

methyl 4-acetamido-2-ethoxybenzoate

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

InChI

InChI=1S/C12H15NO4/c1-4-17-11-7-9(13-8(2)14)5-6-10(11)12(15)16-3/h5-7H,4H2,1-3H3,(H,13,14)

InChI Key

GOVWOKSKFSBNGD-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Ethopabate, Amprol Plus, Ethopabat, UNII-F4X3L6068O, UNII F4X3L6068O, UNIIF4X3L6068O

Canonical SMILES

CCOC1=C(C=CC(=C1)NC(=O)C)C(=O)OC

The exact mass of the compound Ethopabate is 237.1001 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - para-Aminobenzoates. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals -> Animal Drugs -> Approved in Taiwan. However, this does not mean our product can be used or applied in the same or a similar way.

Ethopabate (CAS 59-06-3) is a highly specific folic acid antagonist and a foundational active pharmaceutical ingredient (API) in veterinary anticoccidial formulations. Chemically characterized as methyl 4-acetamido-2-ethoxybenzoate, it presents as a white to pinkish crystalline powder with a melting point of 148–151 °C [1]. In commercial procurement, ethopabate is rarely deployed as a monotherapy; rather, its primary value lies in its targeted efficacy against specific protozoan strains—namely Eimeria maxima and E. brunetti—making it an indispensable synergistic partner to broad-spectrum agents like amprolium [2]. Its high thermal stability during feed conditioning and its rapid pharmacokinetic clearance profile make it a critical raw material for formulators producing zero-withdrawal medicated feeds and rapid-response water-soluble treatments.

Substituting ethopabate with generic sulfonamides (such as sulfaquinoxaline) or relying solely on amprolium monotherapy fundamentally compromises formulation efficacy and compliance. Amprolium alone is highly active against E. tenella but exhibits critical gaps against E. maxima, a species that can account for up to 90.7% of field isolates in commercial broiler sheds . Attempting to cover this gap with ionophores like monensin introduces mandatory multi-day pre-slaughter withdrawal periods, leaving flocks unprotected during their final growth phase . Ethopabate specifically fills this efficacy gap while maintaining a zero-day withdrawal profile, and unlike many heat-sensitive organic APIs, it withstands the 80 °C conditioning temperatures required for modern feed pelleting without degrading [1]. Therefore, omitting ethopabate results in either incomplete parasitic coverage, process-induced API loss, or unacceptable supply chain delays due to tissue residue clearance.

Synergistic Spectrum Expansion Against Eimeria maxima

Amprolium monotherapy is highly effective against E. tenella but fails to adequately control E. maxima, which is often the dominant pathogen in commercial settings. Formulating ethopabate alongside amprolium (typically at a ratio of 14 g ethopabate to 216 g amprolium per liter) quantitatively expands the spectrum to cover E. maxima and E. brunetti, while generating a documented synergistic block against E. necatrix . This combination ensures comprehensive coverage that neither API can achieve independently [1].

Evidence DimensionPathogen spectrum coverage and efficacy
Target Compound DataEthopabate + Amprolium formulation (covers E. maxima, E. brunetti, and synergizes against E. necatrix)
Comparator Or BaselineAmprolium monotherapy (poor activity against E. maxima)
Quantified DifferenceExpands efficacy to cover E. maxima (up to 90.7% of shed prevalence) and synergizes against E. necatrix
ConditionsIn vivo broiler infection models and commercial shed isolate tracking

Procurement of ethopabate is essential for formulators needing to produce a true broad-spectrum anticoccidial that covers amprolium-insensitive strains.

High Thermal Stability for Pelletized Feed Manufacturing

Feed additive APIs must survive the rigorous conditioning and extrusion phases of pellet manufacturing. Ethopabate maintains complete structural integrity and chemical stability when subjected to feed pelleting temperatures up to 80 °C[1]. In contrast, heat-sensitive alternatives can experience significant degradation, requiring costly overages during formulation. When stored in dry conditions away from moisture, ethopabate-medicated feeds retain a shelf life of up to 2 years without significant titer loss [1].

Evidence DimensionThermal degradation during feed pelleting
Target Compound DataMaintains 100% stability at 80 °C conditioning with a 2-year shelf life
Comparator Or BaselineHeat-sensitive anticoccidial APIs (require formulation overages due to degradation)
Quantified DifferenceEliminates heat-induced API loss up to 80 °C
ConditionsCommercial feed pelleting and conditioning at 80 °C

Ensures predictable dosing and eliminates the need for expensive API overages during high-temperature feed manufacturing.

Zero-Day Meat Withdrawal Period via Rapid Tissue Clearance

At standard therapeutic dosing (e.g., 3.8–15.2 mg/L in drinking water), ethopabate exhibits rapid pharmacokinetic clearance. By the end of the administration period, detection levels in all tissues fall below the limit of quantification. This grants ethopabate a 0-day withdrawal period for meat production. Competing ionophore anticoccidials, such as monensin or salinomycin, often require multi-day withdrawal periods to meet regulatory residue limits, leaving flocks vulnerable to late-stage infections .

Evidence DimensionMandatory pre-slaughter withdrawal period
Target Compound Data0 days withdrawal
Comparator Or BaselineStandard Ionophores e.g., Monensin (3-5 days withdrawal)
Quantified Difference100% reduction in mandatory pre-slaughter withdrawal time
ConditionsBroiler chicken tissue residue quantification post-administration

Allows uninterrupted anticoccidial protection right up to the day of processing, maximizing flock yield and simplifying supply chain logistics.

Formulation Adaptability via PVP and Carbonate Complexation

While raw ethopabate is practically insoluble in water, it demonstrates excellent compatibility with polyvinylpyrrolidone (PVP K30/K125) and sodium carbonate cosolvent systems[1]. This compatibility allows formulators to convert the highly lipophilic API into stable, non-deliquescent, water-soluble powders for drinking water administration. These complexed formulations overcome the severe agglomeration and poor bioavailability issues associated with simple physical mixtures of ethopabate and amprolium [2].

Evidence DimensionAqueous solubility and physical stability
Target Compound DataEthopabate in PVP/Carbonate complex (highly soluble, non-deliquescent)
Comparator Or BaselineRaw Ethopabate physical mixture (practically insoluble, prone to caking)
Quantified DifferenceEnables stable, uniform aqueous dosing without deliquescent agglomeration
ConditionsSoluble powder formulation for drinking water administration

Provides formulators with a reliable pathway to create highly profitable, fast-acting water-soluble treatments for acute outbreak management.

Zero-Withdrawal Broiler Feed Premixes

Ethopabate is the API of choice for late-stage broiler feed formulations where continuous protection against E. maxima is required without violating meat residue limits prior to slaughter .

Synergistic Water-Soluble Outbreak Treatments

Used in combination with amprolium hydrochloride and PVP-based solubilizers to create rapid-response drinking water medications for acute multi-species Eimeria outbreaks, ensuring uniform dosing without powder agglomeration [1].

High-Temperature Pelleted Feed Operations

Selected as a critical ingredient for feed mills utilizing high-temperature (up to 80 °C) conditioning processes, ensuring the final medicated feed meets label claims without heat-induced API degradation [2].

Shuttle Program Anticoccidial Rotation

Procured as a critical chemical rotation partner to prevent parasite resistance buildup against ionophores and sulfonamides in commercial poultry operations, effectively targeting strains that have developed resistance to other drug classes .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

237.10010796 Da

Monoisotopic Mass

237.10010796 Da

Heavy Atom Count

17

Appearance

White to light pink crystalline powder.

Melting Point

148.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F4X3L6068O

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 45 of 46 companies with hazard statement code(s):;
H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Coccidiostats

Pictograms

Irritant

Irritant

Other CAS

59-06-3

Wikipedia

Ethopabate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Dates

Last modified: 08-15-2023

Novel spectrofluorimetric technique for determination of amoxicillin and ethopabate in chicken tissues, liver, kidney, eggs, and feed premix

Sona Barghash, Heba Elmansi, Sawsan Abd El-Razeq, Fathalla Belal
PMID: 33341100   DOI: 10.1002/bio.3999

Abstract

A new smart spectrofluorometric method was developed for the quantitation of amoxicillin and ethopabate simultaneously for the first time. The method is based on measuring their first derivative synchronous amplitudes in water at Δλ = 80 nm. The peak amplitudes were recorded at their crossing points; 240 nm for amoxicillin and 280 nm for ethopabate. The method is linear over the concentration ranges of 100.0-1,000.0 ng/ml for amoxicillin and 2.0-20.0 ng/ml for ethopabate. The limits of detection were 20.0 ng/ml and 0.58 ng/ml and limits of quantitation were 60.0 ng/ml and 1.92 ng/ml for amoxicillin and ethopabate, respectively. The method sensitivity permitted the determination of the two drugs below their maximum residue limit stated by the federal regulations. The developed method was applicable to the analysis of both drugs in the veterinary powders, feed premix, chicken tissues, liver, kidney, and eggs samples with percentage recoveries ranging 93.72-104.71%.


Sensitive spectrofluorimetric methods for determination of ethopabate and amprolium hydrochloride in chicken plasma and their residues in food samples

Amira M El-Kosasy, Lobna A Hussein, N Magdy, Mahmoud M Abbas
PMID: 26057097   DOI: 10.1016/j.saa.2015.05.082

Abstract

Two sensitive and selective spectrofluorimetric methods are proposed to determine ethopabate (ETH) and amprolium hydrochloride (AMP). First derivative synchronous spectrofluorimetry determines the natively fluorescent ethopabate at 288 nm in presence of amprolium hydrochloride which is a non fluorescent quaternary compound with average recovery 100.54±0.721 over a concentration range of 0.01-0.8 μg/mL. Limits of detection (LOD) and quantification (LOQ) are 0.002 and 0.007 μg/mL, respectively. The second method is direct synchronous spectrofluorimetry for determining amprolium hydrochloride at 362 nm after a reaction with 5% NaOH and 0.08% potassium ferricyanide that is optimized by a two-level factorial design. This method is linear over a concentration range of 0.01-0.65 μg/mL with average recovery 99.4±1.28. Limits of detection (LOD) and quantification (LOQ) are 0.002 and 0.006 μg/mL, respectively. The proposed methods are found to be valid and applicable for the analysis of ETH and AMP in their veterinary formulation. They are successfully applied to determine the studied drugs in chicken plasma and their residues in chicken muscle, liver, egg and chicken-based baby food product with recoveries in the ranges of 95.71-108.73% and 97.36-111.89% and for ETH and AMP, respectively.


Five different spectrophotometric methods for determination of Amprolium hydrochloride and Ethopabate binary mixture

Lobna A Hussein, N Magdy, Mahmoud M Abbas
PMID: 25523045   DOI: 10.1016/j.saa.2014.11.073

Abstract

Five simple, specific, accurate and precise UV-spectrophotometric methods are adopted for the simultaneous determination of Amprolium hydrochloride (AMP) and Ethopabate (ETH), a binary mixture with overlapping spectra, without preliminary separation. The first method is first derivative of the ratio spectra ((1)DD) for determination of AMP and ETH at 234.7nm and 306.8nm respectively with mean percentage recoveries 99.76±0.907 and 100.29±0.842 respectively. The second method is the mean centering of the ratio spectra for determination of AMP and ETH at 238.8nm and 313nm respectively with mean percentage recoveries 100.26±1.018 and 99.94±1.286 respectively. The third method is based on dual wavelength selection for determination of AMP and ETH at 235.3nm & 308nm and 244nm & 268.4nm respectively with mean percentage recoveries 99.30±1.097 and 100.03±1.065 respectively. The fourth method is ratio difference method for determination of AMP and ETH at 239nm & 310nm and 239nm & 313nm respectively with mean percentage recoveries 99.27±0.892 and 100.40±1.814 respectively. The fifth one is area under the curve (AUC) method where the areas between 235.6-243nm and 268.3-275nm are selected for determination of AMP and ETH with mean percentage recoveries 100.35±1.031 and 100.39±0.956 respectively. These methods are tested by analyzing synthetic mixtures of the two drugs and they are applied to their pharmaceutical veterinary preparation. Methods are validated according to the ICH guidelines and accuracy, precision and repeatability are found to be within the acceptable limit.


Validation of a high-performance liquid chromatographic method with UV detection for the determination of ethopabate residues in poultry liver

Rodrigo H M M Granja, Alfredo M Montes Niño, Roberto A M Zucchetti, Rosario E Montes Niño, Alessandro G Salerno
PMID: 19202812   DOI:

Abstract

Ethopabate is frequently used in the prophylaxis and treatment of coccidiosis in poultry. Residues of this drug in food present a potential risk to consumers. A simple, rapid, and sensitive column high-performance liquid chromatographic (HPLC) method with UV detection for determination of ethopabate in poultry liver is presented. The drug is extracted with acetonitrile. After evaporation, the residue is dissolved with an acetone-hexane mixture and cleaned up by solid-phase extraction using Florisil columns. The analyte is then eluted with methanol. LC analysis is carried out on a C18 5 microm Gemini column, 15 cm x 4.6 mm. Ethopabate is quantified by means of UV detection at 270 nm. Parameters such as decision limit, detection capability, precision, recovery, ruggedness, and measurement uncertainty were calculated according to method validation guidelines provided in 2002/657/EC and ISO/IEC 17025:2005. Decision limit and detection capability were determined to be 2 and 3 microg/kg, respectively. Average recoveries from poultry samples fortified with 10, 15, and 20 microg/kg levels of ethopabate were 100-105%. A complete statistical analysis was performed on the results obtained, including an estimation of the method uncertainty. The method is to be implemented into Brazil's residue monitoring and control program for ethopabate.


Spectrofluorimetric analysis of ethopabate in veterinary formulations with application to residue determination in chicken muscles and liver

Jenny Jeehan Nasr, Shereen Shalan
PMID: 24817251   DOI: 10.1002/bio.2683

Abstract

Ethopabate is a veterinary drug used in the prophylaxis and treatment of coccidiosis in chickens. The presence of drug residues in edible tissues can be dangerous to human consumers. It may cause direct toxic effects, allergic reactions and increased bacterial resistance. A highly sensitive, simple and rapid spectrofluorimetric method was developed for the determination of ethopabate in its veterinary formulations. The proposed method is based on measuring the native fluorescence of ethopabate in water at 364 nm after excitation at 270 nm. The fluorescence-concentration plot was rectilinear over the range of 2-100 ng/mL, with a limit of detection of 2.9 ng/g and a limit of quantification of 9.8 ng/g for ethopabate. The method was successfully applied to the analysis of ethopabate in its commercial veterinary formulations and the results were in good agreement with those obtained with the reference method. The method was extended to the determination of ethopabate residues in chicken muscles and liver, and the results were satisfactory. The recoveries obtained were in the 108.36-113.42% range. No organic solvents are used in the procedure, so it can be considered a type of 'green' chemistry.


[Detection of ethopabate residues in eggs]

E M Rutczyńska-Skonieczna
PMID: 7414201   DOI:

Abstract




High performance liquid chromatographic assay of amprolium and ethopabate in chicken feed using solid-phase extraction

H S Tan, P Ramachandran, W Cacini
PMID: 8933428   DOI: 10.1016/0731-7085(96)01829-8

Abstract

A method for the assay of mixtures of amprolium and ethopabate in chicken feed was developed utilizing reversed-phase high-performance liquid chromatography (HPLC) after sample clean-up of a methanolic extract by solid-phase extraction using CN cartridges. HPLC was done with benzocaine as internal standard on a C-8 column with methanol-water 40:60, containing octanesulfonic acid, triethylamine and acetic acid, as mobile phase. Eluate was monitored at 274 nm. Baseline separation was achieved with retention times of approximately 7.5, 9.4, and 10.4 min, for amprolium, benzocaine, and ethopabate respectively. Feed constituents did not give peaks after 6.5 min. Peak area ratios were linear over 10-180 ng of amprolium, and 2-18 ng of ethopabate injected. Limits of quantitation at AUFS 0.05 were 0.5 and 0.3 ng respectively. Recovery studies from spiked feed (n = 9), covering +/- 30% of usual doses in feed, gave percent recoveries (+/- SD) of 99.4 +/- 1.4% for amprolium and 100.5 +/- 2.6% for ethopabate. Applying the method to two different batches of commercial feed gave results which were comparable to those obtained by the AOAC spectrofluorometric methods.


Eimeria infections in litter-based, high stocking density systems for loose-housed laying hens in Sweden

A Lundén, P Thebo, S Gunnarsson, P Hooshmian-Rad, R Tauson, A Uggla
PMID: 11128384   DOI: 10.1080/713654973

Abstract

1. Coccidiosis, caused by different Eimeria species, is believed to be a more prominent problem in loose-housed layers kept on litter than in battery cages. In this study, the impact and development of Eimeria infections were investigated in layers kept in litter-based, high stocking density systems for loose-housed hens. 2. Layers from 57 flocks on 26 farms were followed by necropsy of a representative sample of birds that died or had to be culled. Coccidiosis was diagnosed in 11 flocks (19.3%) from 9 (31%) of the farms. The outbreaks occurred when the birds were 19 to 32 weeks old. E. maxima was identified in 6 and E. tenella in 3 of the outbreaks. 3. Sixteen of the flocks were also monitored with faecal and litter samples collected at regular intervals. Oocysts were detected in samples from all these flocks. The pattern of oocyst excretion was similar in most of the flocks, with maximum counts at 4 to 8 weeks after introduction to the laying house. There was no significant correlation between the levels of oocysts in faeces and clinical coccidiosis. 4. Raising pullets without any coccidiostat, to increase their chance to develop immunity against coccidia, was not found to decrease the risk of coccidiosis during the production period when compared to the practice of giving amprolium and ethopabate during the rearing period.


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